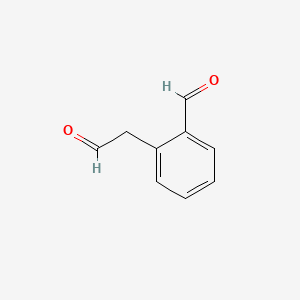

Homophthalaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-oxoethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c10-6-5-8-3-1-2-4-9(8)7-11/h1-4,6-7H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKGNPIZAOBMSOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20180398 | |

| Record name | Homophthalaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25705-34-4 | |

| Record name | Homophthalaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025705344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Homophthalaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Homophthalaldehyde

Chemo- and Regioselective Preparative Routes

Achieving chemo- and regioselectivity is paramount in synthesizing molecules like homophthalaldehyde, ensuring the desired functional groups are formed or preserved without unwanted side reactions.

Oxidative transformations play a significant role in accessing this compound from suitable precursors, often involving the cleavage of carbon-carbon double bonds or the oxidation of diols.

Ozonolysis of Indene (B144670) and Related Unsaturated Compounds: A well-established route to this compound involves the ozonolysis of indene or similar unsaturated cyclic hydrocarbons, followed by a reductive workup. This process typically entails treating indene with ozone at low temperatures (e.g., below 60°C) in a solvent like methanol (B129727). The resulting ozonide intermediate is then subjected to reductive cleavage, commonly using dimethyl sulfide. This method has been reported to yield this compound, often isolated as its hydrazone derivative, in approximately 70% yield google.comvdoc.pub. This oxidative cleavage strategy is also integrated into multi-step syntheses, where this compound acts as a key intermediate for the subsequent formation of compounds such as isoquinolines researchgate.net.

Oxidation of cis-1,2-Indandiol (B1615339): A highly efficient and facile synthetic pathway to this compound involves the direct oxidation of cis-1,2-indandiol. Treatment with sodium periodate (B1199274) has been demonstrated to quantitatively convert cis-1,2-indandiol into this compound, also known as 2-(formylmethyl)benzaldehyde thieme-connect.com. This method is notable for its high yield and directness, making it an attractive oxidative route.

Reductive strategies and functional group interconversions (FGIs) are also employed, often involving the reduction of precursor molecules to reveal the aldehyde functionalities.

Zinc/Acetic Acid Reduction: A reductive approach utilizes zinc in acetic acid as the reducing system. This method has been applied to precursors derived from indene, such as chlorinated intermediates, where reduction with Zn/AcOH at 0°C effectively yields this compound uni-muenster.de. This classic reductive method is effective for generating the dialdehyde (B1249045) from appropriate starting materials.

Based on the available research snippets, specific methodologies detailing the synthesis of this compound mediated by organometallic compounds were not directly identified. While organometallic chemistry is a cornerstone of modern catalysis and synthesis, enabling precise control over bond formation and functional group transformations, direct examples of its application to the synthesis of this compound itself were not found in the retrieved information.

Reductive Approaches and Functional Group Interconversions

Sustainable and Green Chemistry Approaches

The principles of green chemistry are increasingly integrated into synthetic strategies to minimize environmental impact, reduce waste, and enhance safety.

The provided search results did not yield specific examples of this compound synthesis employing catalyst-free or solvent-free conditions. While general green chemistry literature highlights the benefits of these approaches for various organic transformations, direct applications to this compound synthesis were not detailed in the retrieved snippets.

Similarly, the search results did not provide direct evidence of biocatalytic methods being applied to the synthesis of this compound. While biocatalysis, utilizing enzymes or whole cells, is a recognized green chemistry strategy for achieving high selectivity under mild conditions, its specific application to this compound preparation was not found in the provided information.

Data Tables

The following table summarizes key synthetic routes to this compound discussed:

| Method | Key Reagents/Catalysts | Solvent | Conditions | Yield | Reference(s) |

| Ozonolysis/Reductive Workup | Ozone, Dimethyl Sulfide | Methanol | Low temp (e.g., <60°C), then RT | ~70% (hydrazone) | google.comvdoc.pub |

| Oxidation of cis-1,2-Indandiol | Sodium Periodate | Not specified | Not specified | Quantitative | thieme-connect.com |

| Zinc/Acetic Acid Reduction | Zinc (Zn), Acetic Acid (AcOH) | Not specified | 0°C | Not specified | uni-muenster.de |

Compound List

this compound

Indene

cis-1,2-Indandiol

Sodium Periodate

Dimethyl Sulfide

Ozone

Zinc (Zn)

Acetic Acid (AcOH)

4-Nitrophenylhydrazine

Methanol

Benzofulvenes

Indenyl

Lithium indenyl

Homophthalic acid

Diethyl oxalate (B1200264)

Sodium ethoxide

Benzo researchgate.netannulene

Ammonium (B1175870) hydroxide (B78521)

1,2-Dioxetane

1,2,4-Trioxanes

Catalyst-Free and Solvent-Free Syntheses

Flow Chemistry and Continuous Synthesis Strategies

Flow chemistry and continuous synthesis represent a paradigm shift in chemical manufacturing, offering significant advantages over traditional batch processes. These methodologies involve the continuous movement of reactants through a reactor, enabling precise control over reaction parameters such as temperature, pressure, and residence time. This control often leads to improved reaction yields, enhanced selectivity, and increased safety, particularly for highly exothermic or hazardous reactions stolichem.comcorning.comeuropa.eu. Flow systems facilitate superior heat and mass transfer, which can prevent the formation of hot spots and runaway reactions, thereby increasing operational safety and efficiency europa.eu.

The inherent benefits of flow chemistry, including improved process intensification, seamless scalability from laboratory to industrial production, and reduced waste generation, make it an attractive approach for the synthesis of complex organic molecules stolichem.comcorning.comflowchemistryeurope.com. While specific documented applications of flow chemistry directly to the synthesis of this compound were not detailed in the reviewed literature, the general principles and advantages of continuous processing are highly relevant. Such methodologies could potentially offer more efficient, safer, and scalable routes for the production of this compound or its key intermediates, aligning with modern demands for sustainable and high-throughput chemical synthesis flowchemistryeurope.com.

Enantioselective and Diastereoselective Synthesis of Precursors

The synthesis of chiral molecules, such as precursors for complex organic compounds, often requires highly selective methods to control stereochemistry. Enantioselective and diastereoselective synthetic strategies are paramount in producing specific stereoisomers with high purity, which is critical for applications in pharmaceuticals, agrochemicals, and materials science. Several advanced catalytic methods have emerged to achieve these precise transformations.

One significant approach involves palladium-catalyzed asymmetric allylic alkylation , which has been employed for the synthesis of chiral α-tertiary hydroxyaldehydes from readily available α-halo or α-hydroxy ketones and enol silyl (B83357) ethers. These reactions proceed with excellent yields and enantioselectivity, generating a crucial stereogenic center nih.gov. Similarly, palladium-catalyzed enantioselective decarboxylative allylic alkylation of cyclic siloxyketones has been developed to produce enantioenriched silicon-tethered heterocycles and chiral acyclic quaternary building blocks, often achieving high enantioselectivities (up to 94% ee) rsc.org.

Copper-catalyzed additions of alkylboronates to aldehydes, utilizing chiral phosphoramidite-copper complexes, enable the first catalytic enantioselective and diastereoselective synthesis of 1,2-hydroxyboronates. These products possess two contiguous stereogenic centers and are obtained with high diastereomeric and enantiomeric ratios nih.gov. In aqueous media, phosphomolybdic acid (PMA) catalyzes the Prins cyclization of homoallylic alcohols with aldehydes, leading to the diastereoselective synthesis of 4-hydroxytetrahydropyran derivatives with all-cis selectivity and high yields (80–92%) organic-chemistry.org.

Furthermore, diastereoselective additions of organometallic reagents, such as allyl zinc and allylindium derivatives, to α-trifluoromethyl N-tert-butanesulfinyl hemiaminals allow for the synthesis of homoallylic amines with tetrasubstituted carbon stereocenters, often with excellent diastereoselectivities (up to dr > 99:1) rsc.org. Catalytic asymmetric synthesis strategies also extend to the preparation of Z-homoallylic alcohols with high enantiomeric purity through the use of chiral aminophenol-boryl catalysts nih.gov. Additionally, asymmetric transfer hydrogenation of α-amino ketones followed by cyclization provides an enantioselective route to β-hydroxy amines and monosubstituted aziridines with high enantiomeric excess (up to 99% ee) scielo.br.

These methodologies highlight the sophisticated catalytic tools available for constructing chiral molecular frameworks, essential for the precise synthesis of advanced chemical intermediates.

Summary of Enantioselective and Diastereoselective Synthesis Methodologies

| Methodology/Reaction Type | Catalyst/Reagent System | Substrate Type | Product Type | Key Selectivity Achieved | Yield |

| Catalytic Asymmetric Allylic Alkylation of Enolates | Chiral Palladium Catalyst (e.g., Pd₂(dba)₃CHCl₃ with chiral ligand L) | α-halo or α-hydroxy ketones/enol silyl ethers | Chiral α-tertiary hydroxyaldehydes | Excellent enantioselectivity | Excellent |

| Enantioselective Decarboxylative Allylic Alkylation | Palladium catalyst | Cyclic siloxyketones | Enantioenriched silicon-tethered heterocycles, chiral highly oxygenated acyclic quaternary building blocks | Up to 94% ee | Up to 91% |

| Cu-Catalyzed Additions of Alkylboronates to Aldehydes | Chiral monodentate phosphoramidite-copper complex | Aldehydes, alkyl 1,1-diboron reagent | 1,2-Hydroxyboronates | Up to 98:2 d.r., 98:2 e.r. | Up to 91% |

| Prins Cyclization in Water | Phosphomolybdic acid (PMA) | Homoallylic alcohols and aldehydes/cyclic ketones | 4-Hydroxytetrahydropyran derivatives, spirocyclic tetrahydropyrans | All-cis selectivity, high diastereoselectivity | 80–92% |

| Diastereoselective Addition of Organometallic Reagents to Hemiaminals | Allyl zinc and allylindium derivatives | α-trifluoromethyl N-tert-butanesulfinyl hemiaminals | Homoallylic amines with tetrasubstituted carbon stereocenters, chiral homoallylic amines | Up to dr > 99:1 | Not specified |

| Catalytic Asymmetric Synthesis of Z-Homoallylic Alcohols | Proton-activated, chiral aminophenol-boryl catalyst | Z-chloro-substituted allylic pinacolatoboronate and aldehydes | Z-homoallylic alcohols | High enantiomeric purity | Not specified |

| Asymmetric Transfer Hydrogenation of α-amino ketones followed by cyclization | (1R,2R)-N-(para-toluenesulfonyl)-1,2-ethylenediamine/Ru(II) | α-amino ketones | β-hydroxy amines, monosubstituted aziridines | Up to 99% ee | 86% (for alcohol) |

Compound List

this compound

Allyl zinc

Allylindium

α-trifluoromethyl N-tert-butanesulfinyl hemiaminals

Z-chloro-substituted allylic pinacolatoboronate

Z-dichloroethene

Z-homoallylic alcohols

α-halo ketones

α-hydroxy ketones

Enol silyl ethers

Cyclic siloxyketones

Alkylboronates

1,1-diboron reagent

Homoallylic alcohols

Aldehydes

Cyclic ketones

4-Hydroxytetrahydropyran derivatives

Spirocyclic tetrahydropyrans

β-hydroxy amines

Monosubstituted aziridines

α-amino ketones

(1R,2R)-N-(para-toluenesulfonyl)-1,2-ethylenediamine

(±)-2-amino-1-phenylethanol

(±)-phenyl-(2-tert-butoxy carbonyl amino)ethanol

(±) 2-N-tert-butoxycarbonyl amino acetophenone (B1666503)

S-(+) (19)

Complex Reactivity Patterns and Mechanistic Elucidation of Homophthalaldehyde

Nucleophilic and Electrophilic Reactivity Profiles

Homophthalaldehyde's dual aldehyde functionalities render it susceptible to reactions with both nucleophiles and electrophiles. The presence of an aldehyde directly attached to a phenyl ring and another on an aliphatic chain allows for diverse reaction pathways, often influenced by the specific reaction conditions and the nature of the attacking reagent.

Aldol (B89426) and Related Condensation Reactions

The aldol reaction, a fundamental carbon-carbon bond-forming process, involves the reaction of an enolate ion with a carbonyl compound, typically followed by dehydration to form an α,β-unsaturated carbonyl compound. This compound, possessing both enolizable alpha-hydrogens adjacent to its aliphatic aldehyde and electrophilic aldehyde centers, can participate in self-condensation reactions or react with other carbonyl compounds. The self-condensation of this compound has been noted in the literature molaid.com. Furthermore, this compound can react with nucleophiles like ammonia (B1221849), hydroxylamine (B1172632), primary amines, and hydrazines, leading to the formation of isoquinoline (B145761) derivatives, isoquinoline N-oxides, and isoquinolinium salts, respectively sci-hub.se. These reactions often involve initial nucleophilic attack on one or both aldehyde groups, followed by cyclization and dehydration or oxidation steps.

Table 3.1.1: Condensation Reactions of this compound

| Reactant/Condition | Product Class | General Outcome | Citation |

|---|---|---|---|

| Ammonia (NH₃) | Isoquinolines | Cyclization | sci-hub.se |

| Hydroxylamine (NH₂OH) | Isoquinoline N-oxides | Cyclization, Oxidation | sci-hub.se |

| Primary Amines (RNH₂) | Isoquinolinium Salts | Cyclization | sci-hub.se |

| Hydrazines (RNHNH₂) | Isoquinolinium N-betaines | Cyclization | sci-hub.se |

| Self-condensation | Various condensation products | C-C bond formation | molaid.com |

Wittig and Horner-Wadsworth-Emmons Olefinations

This compound can undergo olefination reactions, such as the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction, to form carbon-carbon double bonds. In a notable example, this compound reacted with methyltriphenylphosphonium (B96628) bromide and sodium amide to yield o-allylstyrene, demonstrating its utility in Wittig-type transformations ru.nl.

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide, forming an alkene and triphenylphosphine (B44618) oxide. The mechanism typically proceeds through a four-membered oxaphosphetane intermediate udel.edupressbooks.pubwikipedia.orgorganic-chemistry.org. The Horner-Wadsworth-Emmons (HWE) reaction, a modification using phosphonate (B1237965) carbanions, also forms alkenes and is generally known for its preference for E-alkene formation, with the dialkylphosphate byproduct being easily removed by aqueous extraction nrochemistry.comtcichemicals.comconicet.gov.arwikipedia.orgorganic-chemistry.org.

Table 3.1.2: Olefination Reactions of this compound

| Reaction Type | Reagent/Conditions | Product Example | Yield | Citation |

|---|---|---|---|---|

| Wittig | Methyltriphenylphosphonium bromide, NaNH₂ | o-Allylstyrene | 50% | ru.nl |

Diels-Alder and [4+n] Cycloadditions

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile, forming a six-membered ring. This reaction is a prime example of a pericyclic process, driven by the formation of new sigma bonds from pi electron systems organic-chemistry.orgsigmaaldrich.comebsco.comwikipedia.orglibretexts.org. While this compound itself is not typically employed as a diene or dienophile in standard Diels-Alder reactions, its structure might participate in related cycloaddition pathways under specific conditions, such as photo-oxygenation reactions. For instance, photo-oxygenation of indene (B144670), a precursor to this compound, can lead to products that suggest pericyclic pathways involving oxygen nrochemistry.comdss.go.th. Transition metal catalysis can also facilitate [4+2] cycloadditions under milder conditions than thermal reactions williams.edu. However, direct examples of this compound participating as a component in Diels-Alder or [4+n] cycloadditions are not prominently featured in the reviewed literature.

Pericyclic Reactions and Rearrangements

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state, governed by the Woodward-Hoffmann rules. The Diels-Alder reaction is a classic example of a pericyclic reaction wikipedia.org. While this compound's structure contains functionalities that could potentially engage in pericyclic transformations, specific documented instances of this compound undergoing pericyclic reactions or characteristic rearrangements (other than those implied in condensation or cyclization pathways) are not extensively detailed in the provided search results. Some reactions involving products derived from this compound, such as Schmidt rearrangements, have been noted researchgate.net.

Oxidative and Reductive Transformations

This compound can be involved in both oxidative and reductive processes. Its formation from indene often involves ozonolysis followed by reductive workup researchgate.netresearchgate.net. Conversely, photo-oxygenation reactions can yield this compound as a product, indicating its formation through oxidative pathways nrochemistry.comdss.go.thlookchem.com. The formation of isoquinoline N-oxides from this compound and hydroxylamine suggests an oxidative step in that transformation sci-hub.se. Detailed studies on the direct oxidation or reduction of this compound's aldehyde groups to other functional groups (e.g., carboxylic acids, alcohols) or its participation in other redox cycles are not explicitly detailed in the provided snippets.

Transition Metal-Catalyzed Transformations

Transition metals play a crucial role in modern organic synthesis, catalyzing a wide array of transformations, including C-C bond formations and cycloadditions libretexts.org. Transition metal catalysts can facilitate reactions like the Diels-Alder cycloaddition under milder conditions or enable transformations that are difficult to achieve thermally williams.edu. While general principles of transition metal catalysis are well-established, specific examples of this compound undergoing transition metal-catalyzed reactions, such as cross-coupling, hydrogenation, or specific cycloadditions, are not extensively detailed in the current search results. The synthesis of isoquinolines from indenes via ozonolysis, reductive workup, and subsequent reaction with ammonia can be viewed as a multi-step sequence where reduction is involved, but not a direct TM-catalyzed transformation of this compound itself.

Cross-Coupling Reactions

While cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, are fundamental tools for carbon-carbon bond formation in modern organic synthesis, direct literature evidence specifically detailing the participation of this compound as a substrate or key component in these reactions is limited in the provided search results. General reviews discuss the broad applicability of these palladium-catalyzed reactions for various organic halides and organoboron compounds wikipedia.orgorganic-chemistry.orgmt.comnih.gov. However, specific examples or mechanistic studies involving this compound in these particular catalytic systems were not identified. The inherent reactivity of the aldehyde groups might necessitate protective strategies or specific catalytic conditions to engage them effectively in standard cross-coupling protocols without unwanted side reactions.

Carbonylations and Hydroformylations

Carbonylation reactions, which involve the incorporation of carbon monoxide (CO) into organic molecules, and hydroformylation, the addition of a formyl group and a hydrogen atom across a carbon-carbon double bond, are significant industrial processes for aldehyde synthesis nih.govcollegedunia.comwikipedia.orglibretexts.orgthalesnano.com. While these reactions are well-established for alkenes and alkynes using transition metal catalysts wikipedia.orglibretexts.orgthalesnano.com, direct reports detailing the specific application of this compound in these carbonylation or hydroformylation processes were not prominently found in the provided search results. Some sources mention "self-condensation of this compound" in the context of carbonylation chem960.com, suggesting potential reactivity under such conditions, but detailed mechanistic or yield data were not available. The presence of two aldehyde groups in this compound could lead to complex outcomes in carbonylation reactions, potentially involving intramolecular reactions or polymerization, depending on the catalyst and conditions employed.

Organocatalytic Activation and Transformations

Organocatalysis, employing small organic molecules as catalysts, has emerged as a powerful, metal-free alternative for various chemical transformations researchgate.netdntb.gov.uauni-muenster.denih.govnih.govresearchgate.net. Studies have explored the organocatalytic activation of aldehydes for processes like thioester synthesis nih.gov and the synthesis of heterocyclic compounds researchgate.net. However, specific research detailing the organocatalytic activation or transformation of this compound itself was not clearly identified in the provided search results. The dual aldehyde functionalities of this compound could potentially be exploited in organocatalytic cascade reactions or asymmetric transformations, but dedicated studies focusing on this substrate within this domain remain to be detailed.

Photochemical and Electrochemical Reactivity

Photochemical Reactivity: this compound has been observed in the context of photochemical reactions, notably as a trace product in the photooxygenation of indene scispace.comoup.com. In these studies, the methylene (B1212753) blue (MB)-sensitized photooxygenation of indene in methanol (B129727) yielded several products, including this compound, alongside methoxy (B1213986) hydroperoxides and indandiols scispace.comoup.com. This indicates that this compound can be formed under photooxidative conditions, potentially through the decomposition of intermediate dioxetanes or other oxygenated species. While this observation places this compound within the scope of photochemical transformations, it does not detail its direct photochemical reactivity as a starting material.

Electrochemical Reactivity: The electrochemical behavior of organic molecules, including quinones and indole (B1671886) derivatives, has been investigated using various techniques wikipedia.orguni-halle.de. However, specific studies detailing the electrochemical reactivity of this compound itself were not found in the provided search results. The presence of aldehyde groups suggests potential for electrochemical reduction or oxidation, which could lead to various products or intermediates, but dedicated research in this area for this compound was not identified.

Spectroscopic Probing and Elucidation of Reaction Intermediates

The study of reaction intermediates is crucial for understanding reaction mechanisms. Spectroscopic techniques such as UV-Vis, NMR, and mass spectrometry are vital for this purpose libretexts.orgresearchgate.netresearchgate.netarxiv.orguni-koeln.dersc.orgresearchgate.netnih.gov. This compound has been implicated in domino reactions with indoles, a process that inherently involves the formation and transformation of intermediates chem960.comresearchgate.netdntb.gov.uauni-halle.deresearchgate.netorcid.org. For instance, the reaction of indole with this compound in glacial acetic acid has been reported to yield benzo researchgate.netannulene isomers and tetraindole products researchgate.netuni-halle.de. While these studies highlight the formation of products from this compound in multi-component reactions, explicit detailed spectroscopic characterization of transient intermediates specifically derived from this compound within these domino sequences was not detailed in the provided search snippets.

Kinetic and Thermodynamic Studies of Reaction Pathways

Understanding the kinetics (rates) and thermodynamics (energy changes) of chemical reactions is fundamental to elucidating reaction pathways and optimizing synthetic processes organic-chemistry.orgoup.comuni-halle.dearxiv.orgresearchgate.netuni-muenster.denih.govnih.gov. While general principles of kinetic and thermodynamic analysis of reaction pathways are discussed in several sources organic-chemistry.orgoup.comuni-halle.dearxiv.orgresearchgate.netuni-muenster.denih.govnih.gov, specific kinetic or thermodynamic studies focused on reactions involving this compound were not directly identified in the provided search results. The domino reactions involving this compound and indoles chem960.comresearchgate.netdntb.gov.uauni-halle.deorcid.org represent complex pathways where such studies would be valuable, but detailed kinetic or thermodynamic data for these specific transformations involving this compound were not found.

Strategic Applications of Homophthalaldehyde in Advanced Organic Synthesis

Construction of Complex Heterocyclic Scaffolds

The reactivity of homophthalaldehyde's dual aldehyde groups makes it an exceptional starting material for the synthesis of various heterocyclic systems. It readily undergoes condensation reactions with a variety of nucleophiles, leading to the formation of nitrogen- and oxygen-containing heterocycles.

Nitrogen-Containing Heterocycles (e.g., Quinolines, Isoquinolines)

This compound is a key precursor in the synthesis of isoquinolines. shahucollegelatur.org.inresearchgate.netsci-hub.se The reaction of this compound with ammonia (B1221849) or primary amines leads to the formation of the isoquinoline (B145761) core. shahucollegelatur.org.in For instance, the cyclization of this compound with ammonia yields isoquinoline, while its reaction with primary amines produces N-substituted isoquinolinium ions. shahucollegelatur.org.in This method provides a direct and efficient route to the isoquinoline scaffold, which is a prevalent structural motif in many natural products and pharmaceuticals. uomustansiriyah.edu.iq

The synthesis of quinoline (B57606) derivatives, though less common directly from this compound, can be achieved through multi-step sequences where this compound or its derivatives act as key intermediates. The Friedländer synthesis, a classic method for quinoline formation, involves the reaction of a 2-aminobenzaldehyde (B1207257) with a ketone. wikipedia.orgnumberanalytics.compharmaguideline.com While not a direct application, the structural motif of this compound can be conceptually related to the precursors used in such syntheses.

Table 1: Synthesis of Nitrogen-Containing Heterocycles from this compound This table is interactive. Click on the headers to sort the data.

| Product | Reactant(s) | Key Transformation | Reference(s) |

|---|---|---|---|

| Isoquinoline | This compound, Ammonia | Cyclization | shahucollegelatur.org.in |

| N-Substituted Isoquinolinium Ions | This compound, Primary Amines | Cyclization | shahucollegelatur.org.in |

| Isoquinoline N-Oxides | This compound, Hydroxylamine (B1172632) | Cyclization | shahucollegelatur.org.in |

| Isoquinolinium N-Betaines | This compound, Hydrazines | Cyclization | shahucollegelatur.org.in |

Oxygen-Containing Heterocycles (e.g., Benzofurans, Isochromans)

The construction of oxygen-containing heterocycles, such as benzofurans and isochromans, can also be accomplished using this compound. nzdr.ruscispace.com The synthesis of isochromans, for example, can be achieved through the acid-catalyzed cyclization of hydroxy acetals derived from this compound derivatives. scispace.com The oxa-Pictet-Spengler reaction provides a modular route to isochromans, although its scope can be limited. semanticscholar.org However, variations of this reaction, such as using epoxides as aldehyde surrogates in hexafluoroisopropanol (HFIP), have been developed to expand its applicability. semanticscholar.org

Benzofurans, another important class of oxygen-containing heterocycles, are often synthesized through the cyclization of appropriately substituted precursors. wuxibiology.comresearchgate.net While direct synthesis from this compound is not a primary route, its dicarbonyl functionality can be utilized to construct intermediates that subsequently cyclize to form the benzofuran (B130515) ring system.

Multicomponent Reactions (MCRs) for Heterocycle Assembly

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules from three or more starting materials in a single step. mdpi.combeilstein-journals.org this compound, with its two reactive aldehyde groups, is an excellent substrate for MCRs designed to assemble heterocyclic scaffolds. beilstein-journals.org These reactions allow for the rapid generation of molecular diversity and the construction of complex heterocyclic libraries. rsc.orgresearchgate.net The Groebke–Blackburn–Bienaymé (GBB) reaction, for instance, is a powerful MCR for the synthesis of imidazo[1,2-a]-heterocycles. beilstein-journals.org While not a direct use of this compound, the principles of MCRs highlight the potential for designing novel reactions that utilize its unique reactivity for the one-pot synthesis of diverse heterocyclic systems.

Synthesis of Polycyclic Aromatic Compounds and Fused Ring Systems

This compound serves as a valuable precursor for the synthesis of polycyclic aromatic compounds and fused ring systems. scribd.comorganic-chemistry.org Its ability to undergo annulation reactions allows for the construction of additional aromatic rings onto the initial benzene (B151609) core. By reacting with appropriate dienophiles or undergoing intramolecular cyclizations, complex polycyclic frameworks can be assembled. The synthesis of 5,6-ring-fused 2-pyridones, for example, demonstrates an effective annulation tactic. organic-chemistry.org These fused systems are of significant interest due to their unique electronic properties and potential applications in materials science.

Role as a Precursor in Natural Product Total Synthesis

The total synthesis of natural products is a cornerstone of organic chemistry, providing access to complex and biologically active molecules. wikipedia.orgnih.govnih.govuni-bayreuth.de this compound and its derivatives have been employed as key intermediates in the total synthesis of various natural products. engineering.org.cn Its structural features allow for the efficient construction of core scaffolds found in these complex targets.

Biomimetic Synthetic Strategies

Biomimetic synthesis seeks to mimic nature's biosynthetic pathways to construct complex molecules. engineering.org.cnnumberanalytics.comnih.gov This approach often leads to more efficient and elegant synthetic routes. numberanalytics.com this compound can play a role in biomimetic strategies, particularly in the synthesis of alkaloids and other nitrogen-containing natural products. mdpi.com By emulating key biosynthetic steps, such as the formation of heterocyclic rings, chemists can leverage the reactivity of this compound to achieve concise and stereoselective syntheses of natural products. The principles of biomimetic synthesis often involve dearomatization strategies to create complex three-dimensional structures from simple aromatic precursors. rsc.org

Key Fragment Assembly

One of the most significant applications of this compound in organic synthesis is its role as a precursor for the assembly of key molecular fragments, particularly in the construction of heterocyclic ring systems. The spatial proximity and reactivity of its two aldehyde functionalities make it an ideal starting material for cyclization reactions.

A prominent example is the synthesis of the isoquinoline scaffold, a core structure found in numerous natural products and pharmacologically active compounds. chemmethod.comresearchgate.netppj.org.ly this compound undergoes a cyclization reaction with ammonia or primary amines to yield isoquinolines or N-substituted isoquinolinium salts, respectively. chemmethod.comppj.org.ly For instance, reaction with ammonium (B1175870) hydroxide (B78521) provides a direct route to isoquinoline itself. researchgate.net This transformation highlights the efficiency of using this compound to construct complex bicyclic systems in a single step.

The general process involves the ozonolysis of indene (B144670) to generate the intermediate this compound, which is then subjected to a reductive workup and cyclized with a nitrogen source like ammonium hydroxide. researchgate.netyu.edu.joscienceinfo.com This one-pot, three-step sequence is highly efficient and applicable to a range of substituted indenes, allowing for the regiospecific synthesis of various C-methyl-substituted isoquinolines. researchgate.net Furthermore, this method is compatible with both electron-donating and electron-withdrawing substituents on the indene ring system, enabling the preparation of derivatives such as 6- and 7-nitro-, -bromo-, and -iodoisoquinolines. researchgate.net

The reaction of this compound is not limited to ammonia; it can also react with hydroxylamine to produce isoquinoline N-oxides and with hydrazines to form isoquinolinium N-betaines. chemmethod.com This versatility underscores the importance of this compound as a key building block for accessing a diverse library of isoquinoline-based compounds.

| Reactant with this compound | Product | Reference |

| Ammonia (NH₃) / Ammonium Hydroxide (NH₄OH) | Isoquinoline | chemmethod.comresearchgate.netppj.org.ly |

| Primary Amines (R-NH₂) | N-substituted Isoquinolinium Salts | chemmethod.com |

| Hydroxylamine (NH₂OH) | Isoquinoline N-oxide | chemmethod.com |

| Hydrazines (R-NHNH₂) | Isoquinolinium N-betaines | chemmethod.com |

Contributions to Complex Molecular Architecture for Materials Science (e.g., Polymer Monomers, Ligands)

The bifunctional nature of this compound presents significant potential for its use as a monomer in polymer synthesis and as a precursor for ligands in materials science. The two aldehyde groups can participate in polymerization reactions or be converted into other functional groups suitable for metal coordination.

Polymer Monomers:

In principle, this compound can act as a difunctional monomer in condensation polymerization reactions. ibchem.comsavemyexams.com Polyesters, for example, are typically synthesized from the reaction of a dicarboxylic acid and a diol. scienceinfo.comsavemyexams.com While direct polymerization of this compound with diols to form polyesters is not extensively documented in the reviewed literature, its dialdehyde (B1249045) structure is analogous to dicarboxylic acids used in such syntheses. The aldehyde groups could potentially undergo oxidation to the corresponding dicarboxylic acid, which would then be a suitable monomer for polyesterification. scienceinfo.com Step-growth polymerization, the mechanism for polyester (B1180765) formation, involves the sequential reaction of monomers to build the polymer chain. nih.gov

Ligands:

The aldehyde functionalities of this compound are reactive handles for the synthesis of complex ligands. chemmethod.comyu.edu.jo Schiff base condensation, a reaction between an aldehyde or ketone and a primary amine, is a common method for preparing ligands containing an imine (-C=N-) group. chemmethod.comresearchgate.netyu.edu.jo These ligands can coordinate to metal ions to form stable complexes. chemmethod.comppj.org.ly While specific examples of ligands synthesized directly from this compound for materials science applications are not prominent in the provided search results, its structure is well-suited for creating polydentate ligands. For instance, condensation with diamines could lead to the formation of macrocyclic ligands, which are valuable in coordination chemistry and catalysis due to their ability to encapsulate metal ions. nih.govresearchgate.netchemistryviews.orgnih.gov The resulting metal complexes have potential applications in areas such as catalysis and sensing. nih.govmdpi.comwikipedia.orgglobaljournals.org The field of supramolecular chemistry, which involves the assembly of molecules through non-covalent interactions, also offers avenues for the application of this compound-derived structures. wikipedia.orguct.ac.zanih.govuni-due.de

Development of Novel Methodologies Using this compound as a Platform

This compound's reactivity has been harnessed to develop novel synthetic methodologies, particularly in the realm of domino reactions. researchgate.netmdpi.com Domino reactions, also known as cascade or tandem reactions, involve multiple bond-forming events occurring in a single synthetic operation without isolating intermediates. savemyexams.comresearchgate.netmdpi.com This approach offers significant advantages in terms of efficiency, atom economy, and reduced waste generation. researchgate.net

A notable example is the domino reaction of this compound with indole (B1671886) in the presence of glacial acetic acid as both a catalyst and solvent. globaljournals.orgnzdr.ru This reaction was found to produce a novel and unexpected mixture of two benzo nzdr.ruannulene isomers, along with the anticipated tetraindole product. globaljournals.orgnzdr.ru The formation of the benzo nzdr.ruannulene derivatives represents a new synthetic pathway that was not previously reported. globaljournals.orgnzdr.ru

The experimental procedure involves the in-situ generation of this compound from the ozonolysis of indene, followed by a straightforward condensation with indole at room temperature. globaljournals.orgnzdr.ru This discovery opens up new possibilities for the synthesis of complex, fused-ring systems from simple starting materials, showcasing this compound as a valuable platform for exploring new chemical reactivity and developing innovative synthetic strategies. globaljournals.orguni-due.denzdr.ru The ability to construct intricate molecular architectures in a single pot highlights the power of using carefully designed building blocks like this compound to drive the discovery of new reactions. savemyexams.comsavemyexams.comnih.gov

| Reaction Type | Reactants | Products | Significance | Reference |

| Domino Reaction | This compound, Indole | Benzo nzdr.ruannulene isomers, Tetraindole | Novel synthesis of fused seven-membered ring systems | globaljournals.orgnzdr.ru |

Computational and Theoretical Investigations of Homophthalaldehyde Chemistry

Electronic Structure and Conformation Analysis

The electronic structure and conformational preferences of homophthalaldehyde are fundamental to predicting its chemical behavior. Computational methods, particularly Density Functional Theory (DFT), are widely employed to analyze these aspects. Studies often focus on determining optimized geometries, electron distribution, and molecular orbital energies.

DFT calculations have been utilized to optimize the geometries of this compound, providing insights into its stable conformations. Analysis of molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), helps in understanding its electronic properties and potential sites for chemical reactions cornell.eduru.nlaps.org. These calculations can reveal charge distributions and energy levels that dictate how the molecule interacts with other species. For instance, studies on similar dicarbonyl compounds often involve mapping electrostatic potentials and analyzing frontier molecular orbitals to predict reactivity patterns mdpi.comscirp.org. While specific numerical data for this compound's electronic structure parameters (like HOMO-LUMO gap or precise bond lengths) are not explicitly detailed in the provided snippets, the methodology points towards the use of DFT at levels such as B3LYP or similar functionals, with basis sets like 6-31G(d) or larger cornell.edunih.govrsc.org.

Quantum Chemical Calculations of Reactivity and Selectivity

Quantum chemical calculations, primarily DFT, are indispensable tools for predicting the reactivity and selectivity of this compound in various chemical transformations. These methods allow researchers to model reaction mechanisms, identify transition states, and calculate activation energies, providing a deeper understanding of reaction pathways.

DFT calculations have been applied to investigate the reactivity of this compound in reactions such as domino reactions with indoles orcid.orgresearchgate.netresearchgate.net. These studies aim to predict reaction outcomes, regioselectivity, and stereoselectivity. By calculating energy barriers and reaction intermediates, computational chemists can elucidate why certain products are favored under specific conditions mdpi.commdpi.comunipd.itnih.gov. For example, analyses of similar dicarbonyl compounds often involve evaluating nucleophilic addition to the carbonyl groups, where DFT can predict the preferred site of attack and the energy cost associated with different reaction pathways researchgate.netdss.go.th. The computational study of reactivity descriptors, such as chemical potential and hardness, also contributes to understanding the inherent reactivity of molecules like this compound nih.gov.

Transition State Analysis and Reaction Pathway Predictions

A critical aspect of understanding chemical reactions is the identification and analysis of transition states and the prediction of complete reaction pathways. Computational methods are vital for this purpose, enabling the visualization and energetic characterization of the high-energy intermediates that connect reactants to products.

DFT calculations are frequently used to locate transition states for reactions involving this compound. Techniques such as the Synchronous Transit-Guided Quasi-Newton (ST-QN) method, or variations like the Quadratic Synchronous Transit (QST) method, are employed to find these critical points on the potential energy surface cam.ac.uk. By calculating the frequencies of vibrational modes, researchers can confirm that a located stationary point is indeed a transition state (possessing one imaginary frequency corresponding to the reaction coordinate) and not a minimum researchgate.netcoe.edu. These analyses provide detailed insights into how bonds are formed and broken during a reaction, mapping out the energetic landscape and predicting the most probable reaction pathways mdpi.comdergipark.org.trscispace.com. For instance, studies might involve predicting the transition states for condensation reactions or cyclizations involving this compound cornell.eduresearchgate.net.

Ligand Design and Catalyst Optimization through Computational Modeling

While direct evidence in the provided snippets specifically detailing this compound's use in ligand design or catalyst optimization is limited, the broader field of computational chemistry extensively utilizes such approaches. Computational modeling plays a significant role in designing molecules that can act as ligands for metal catalysts or as active components in catalytic systems researchgate.netmdpi.comrsc.org.

The principles applied in these areas, such as predicting binding affinities, optimizing molecular geometries for specific interactions, and understanding electronic effects, are transferable to the study of this compound. If this compound or its derivatives were to be explored as potential ligands, computational methods would be employed to model their coordination behavior with metal centers, predict the stability of resulting complexes, and assess their potential in catalytic cycles. This could involve exploring how modifications to the this compound structure might influence its electronic properties and steric profile to achieve desired catalytic performance dntb.gov.ua.

Spectroscopic Property Prediction and Validation

The prediction of spectroscopic properties using computational methods is a powerful technique for characterizing molecules and validating experimental findings. For this compound, computational chemistry can predict parameters such as NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra.

DFT calculations are commonly used to predict NMR chemical shifts and IR frequencies, which can then be compared with experimental data to confirm the structure and purity of synthesized compounds cornell.eduorcid.orgresearchgate.net. For example, studies might calculate 1H and 13C NMR spectra or IR absorption bands for this compound and its reaction products cornell.eduresearchgate.net. These predictions help in assigning spectral signals and understanding the electronic environment of atoms within the molecule. Furthermore, computational methods can predict UV-Vis spectra, offering insights into the electronic transitions responsible for light absorption, which is relevant for fluorometric analyses researchgate.net. The validation process involves comparing these computationally derived spectroscopic fingerprints with experimentally obtained spectra, allowing for refinement of both the theoretical models and the experimental assignments rsc.orgnih.gov.

Advanced Analytical and Spectroscopic Methodologies for Research on Homophthalaldehyde Derived Structures

High-Resolution Mass Spectrometry for Mechanistic Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is indispensable for determining the elemental composition of homophthalaldehyde-derived compounds and for dissecting their fragmentation patterns, which offer critical insights into reaction mechanisms. HRMS provides accurate mass measurements, allowing for the unambiguous identification of molecular ions and fragment ions. By analyzing these fragments, researchers can propose detailed mechanistic pathways for reactions involving this compound. For instance, in-source fragmentation (ISF) coupled with HRMS can reveal characteristic neutral losses or fragment ions inherent to specific functional groups or structural motifs within this compound derivatives nih.gov. Techniques like data-dependent acquisition (DDA) in LC/HRMS can automatically trigger fragmentation of precursor ions above a set abundance threshold, yielding high-quality MS/MS spectra crucial for structural elucidation and mechanistic studies shimadzu.com.

Advanced NMR Techniques for Stereochemical and Conformational Assignment

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy plays a pivotal role in assigning the stereochemistry and conformation of this compound-derived structures. Techniques such as 2D NMR, including correlation spectroscopy (COSY), heteronuclear single quantum coherence (HSQC), and heteronuclear multiple-bond correlation (HMBC), are vital for establishing connectivity and spatial relationships between atoms. NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating frame Overhauser Effect Spectroscopy) are particularly useful for determining conformational preferences and relative stereochemistry by detecting through-space interactions between protons. These methods can differentiate between diastereomers and provide detailed three-dimensional structural information, which is essential for understanding the biological activity or chemical properties of synthesized compounds derived from this compound. The application of NMR, alongside other spectroscopic methods, is a cornerstone for comprehensive structural characterization nih.gov.

Chromatographic Methods for Reaction Monitoring and Product Isolation Strategies (e.g., GC-MS, LC-MS)

Chromatographic techniques coupled with mass spectrometry are fundamental for monitoring reactions involving this compound and for isolating desired products. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are widely employed for this purpose. GC-MS is effective for volatile and thermally stable compounds, allowing for the separation and identification of reaction components. LC-MS, particularly with techniques like LC-ESI-Q-TOF MS, is versatile for a broader range of compounds, including those that are less volatile or thermally labile, enabling the detection and quantification of reaction intermediates and products chromatographyonline.comnih.gov. These methods are critical for tracking the progression of synthetic reactions, optimizing reaction conditions, and purifying target molecules from complex reaction mixtures. For example, GC-MS can be used to detect degradation products, while LC-MS can provide detailed information on reaction yields and the presence of impurities researchgate.net.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the definitive technique for determining the absolute stereochemistry and detailed solid-state structure of this compound-derived compounds. This method relies on the diffraction of X-rays by the electron clouds of atoms within a crystal lattice. By analyzing the diffraction patterns, particularly the Bijvoet differences arising from resonant scattering, the absolute configuration of chiral centers can be unequivocally assigned numberanalytics.comresearchgate.netnih.govchem-soc.si. Obtaining a high-quality single crystal is a prerequisite, and while challenging for some compounds, it provides atomic-level resolution of molecular architecture, including bond lengths, bond angles, and intermolecular interactions. This information is crucial for understanding structure-activity relationships and for validating findings from other spectroscopic methods.

In situ Spectroscopic Analysis of Reaction Dynamics

In situ spectroscopic analysis allows for the real-time monitoring of reaction dynamics as they occur, providing invaluable kinetic and mechanistic information. Techniques such as in situ Infrared (IR) spectroscopy, Raman spectroscopy, or UV-Vis spectroscopy can track the disappearance of reactants, the appearance of intermediates, and the formation of products without the need for sample extraction. This approach is particularly useful for studying fast reactions or those involving transient species. For example, monitoring the shift in characteristic vibrational frequencies in IR spectra can indicate the progress of functional group transformations in reactions involving this compound nih.gov. Such real-time data collection provides a dynamic view of chemical transformations, complementing static structural analyses.

Future Directions and Emerging Research Avenues for Homophthalaldehyde Chemistry

Integration with Artificial Intelligence and Machine Learning in Reaction Design

The field of chemical synthesis is increasingly benefiting from the integration of Artificial Intelligence (AI) and Machine Learning (ML) algorithms to accelerate reaction discovery, optimize conditions, and predict outcomes. For homophthalaldehyde, AI/ML can play a crucial role in:

Exploration of Novel Catalytic Systems

The development of new and efficient catalytic systems is paramount for advancing this compound chemistry, particularly in the context of green and sustainable synthesis. Future research is likely to focus on:

Applications in Supramolecular Chemistry and Self-Assembly

This compound's rigid structure and reactive aldehyde groups make it a promising building block for supramolecular chemistry and self-assembly. Future research directions include:

Precision Synthesis of Isotope-Labeled this compound

Isotope-labeled compounds are indispensable tools in various scientific disciplines, including mechanistic studies, metabolic tracing, and analytical chemistry. Future research will focus on:

Expanding the Scope of Green Synthetic Methodologies

The drive towards sustainable chemistry necessitates the development of greener synthetic routes for all chemical compounds, including this compound. Future research will focus on:

Q & A

Q. What are the most reliable synthetic routes for Homophthalaldehyde, and how do reaction conditions influence yield and purity?

Methodological Answer: this compound can be synthesized via Claisen-Schmidt condensation of phthalaldehyde derivatives under acidic or basic conditions. Key factors include temperature control (optimized at 60–80°C for reduced side-product formation ), solvent selection (e.g., ethanol for solubility vs. toluene for azeotropic water removal), and catalyst choice (e.g., NaOH vs. H₂SO₄). Purification often involves fractional distillation or column chromatography, with yield optimization requiring GC-MS or HPLC analysis to quantify intermediates and byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

Methodological Answer: Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for structural confirmation, with diagnostic peaks at δ 9.8–10.2 ppm (aldehyde protons) and δ 120–140 ppm (aromatic carbons). IR spectroscopy identifies aldehyde stretching (~1700 cm⁻¹) and conjugated C=C bonds (~1600 cm⁻¹). Mass spectrometry (EI-MS) confirms molecular ion peaks (m/z 148 for C₉H₈O₂) and fragmentation patterns. Researchers should cross-validate data with computational simulations (e.g., DFT for vibrational modes) and reference spectral libraries .

Q. How does this compound function as a building block in heterocyclic synthesis?

Methodological Answer: this compound’s bifunctional aldehyde groups enable cyclocondensation with amines or hydrazines to form quinoline or pyrazole derivatives. For example, reaction with aniline in acetic acid yields 1,2-dihydroquinoline. Kinetic studies (via in-situ FTIR) reveal temperature-dependent regioselectivity, while X-ray crystallography confirms ring conformations. Researchers should optimize stoichiometry (1:1 aldehyde-to-nucleophile ratio) and monitor reaction progress via TLC .

Advanced Research Questions

Q. What mechanistic insights exist for this compound’s role in cyclization reactions, and how can competing pathways be controlled?

Methodological Answer: Mechanistic studies using isotopic labeling (e.g., ¹⁸O in aldehyde groups) and kinetic isotope effects (KIE) reveal a stepwise pathway involving hemiaminal intermediates. Competing pathways (e.g., dimerization) can be suppressed by steric hindrance (using bulky solvents like DMF) or low temperatures. Advanced techniques like stopped-flow NMR and DFT-based transition-state modeling are recommended to map energy barriers and intermediate stability .

Q. How can computational chemistry predict this compound’s tautomeric forms, and what experimental validation is required?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict keto-enol tautomer ratios based on solvent polarity. Polar solvents (water) favor the keto form due to hydrogen bonding, while nonpolar solvents (hexane) stabilize enol tautomers. Experimental validation involves variable-temperature NMR to observe tautomeric shifts and UV-Vis spectroscopy to monitor absorbance changes (λ ~280 nm for enol form) .

Q. What factors contribute to contradictory data in this compound’s stability studies, and how can they be resolved?

Methodological Answer: Discrepancies in stability data often arise from impurities (e.g., residual acids catalyzing degradation) or storage conditions (light exposure accelerates oxidation). Researchers should conduct accelerated stability testing (40°C/75% RH for 6 months) with LC-MS monitoring. Statistical tools like Principal Component Analysis (PCA) can identify outlier datasets, while controlled experiments under inert atmospheres (N₂/Ar) isolate degradation pathways .

Data Analysis and Experimental Design

Q. How should researchers design experiments to resolve conflicting reports on this compound’s reactivity in cross-coupling reactions?

Methodological Answer: Systematic Design of Experiments (DoE) is critical. Variables include catalyst loading (e.g., Pd/C vs. Ni), ligand type (bidentate vs. monodentate), and solvent polarity. Response Surface Methodology (RSM) optimizes reaction conditions, while in-situ Raman spectroscopy tracks intermediate formation. Replicate studies (n ≥ 3) and ANOVA analysis minimize variability. Cross-referencing with crystallographic data ensures product identity .

Q. What strategies ensure reproducibility in this compound-based syntheses across different laboratories?

Methodological Answer: Detailed protocols must specify equipment calibration (e.g., thermocouple accuracy ±1°C), solvent batch purity (HPLC-grade with <0.1% water), and reaction monitoring intervals. Collaborative interlaboratory studies using standardized reagents (e.g., Aldrich 99.9% purity) and shared spectral databases (e.g., SciFinder) enhance reproducibility. Reporting guidelines from Reviews in Analytical Chemistry should be followed for metadata documentation .

Literature and Data Integration

Q. How can researchers systematically evaluate conflicting literature on this compound’s biological activity?

Methodological Answer: Conduct a systematic review using PRISMA guidelines to filter studies by assay type (e.g., cytotoxicity vs. enzymatic inhibition) and model systems (in vitro vs. in vivo). Meta-analysis tools (e.g., RevMan) quantify effect sizes, while funnel plots assess publication bias. Prioritize studies with validated protocols (e.g., OECD Test Guidelines) and orthogonal assays (e.g., fluorescence-based and radiometric assays) .

Q. What computational tools integrate structural and reactivity data for this compound into predictive models?

Methodological Answer: Molecular dynamics (MD) simulations (e.g., GROMACS) model solvation effects, while QSAR models correlate substituent effects with reactivity. Machine learning platforms (e.g., Chemprop) train on datasets from PubChem or ChEMBL to predict reaction outcomes. Validation requires benchmarking against high-throughput experimentation (HTE) results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.